An In-Depth Technical Guide to 1,3-Bis(3,4-dicyanophenoxy)benzene
An In-Depth Technical Guide to 1,3-Bis(3,4-dicyanophenoxy)benzene
CAS Number: 72452-47-2
This technical guide provides a comprehensive overview of 1,3-Bis(3,4-dicyanophenoxy)benzene, a key monomer in the formulation of high-performance phthalonitrile resins. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the monomer's properties, synthesis, polymerization, and the characteristics of the resulting thermoset polymers.
Core Properties
1,3-Bis(3,4-dicyanophenoxy)benzene is a solid organic compound that serves as a precursor to polymers with exceptional thermal and oxidative stability.[1] Its chemical structure, featuring a central benzene ring with two dicyanophenoxy groups in a meta-configuration, is fundamental to the high-performance characteristics of the derived polymers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₀N₄O₂ | [2] |
| Molecular Weight | 362.34 g/mol | [3] |
| Melting Point | 185 °C | [3] |
| Boiling Point (Predicted) | 614.9 ± 55.0 °C | [3] |
| Density (Predicted) | 1.39 g/cm³ | [4] |
| Appearance | White to light yellow powder/crystal | [5][6] |
Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene
The primary route for synthesizing 1,3-Bis(3,4-dicyanophenoxy)benzene is through a nucleophilic aromatic substitution reaction. This process involves the reaction of resorcinol with 4-nitrophthalonitrile in the presence of a base.[1]
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for similar compounds.
Materials:
-
Resorcinol
-
4-Nitrophthalonitrile
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
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Hydrochloric Acid (HCl)
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Deionized Water
-
Ethanol
Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add resorcinol and anhydrous dimethylformamide.
-
Stir the mixture under a nitrogen atmosphere until the resorcinol is completely dissolved.
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Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to a specified temperature (e.g., 80°C) and add 4-nitrophthalonitrile in portions.
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After the addition is complete, raise the temperature (e.g., to 150-180°C) and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography.[7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of hydrochloric acid and ice water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.
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Dry the crude product in a vacuum oven.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain purified 1,3-Bis(3,4-dicyanophenoxy)benzene.
Polymerization and Curing
1,3-Bis(3,4-dicyanophenoxy)benzene undergoes polymerization through a cyclotrimerization reaction of the terminal nitrile groups to form a highly cross-linked, thermally stable network.[1] This process is typically initiated by a curing agent, with aromatic diamines being particularly effective.[1] A commonly used curing agent for this system is 1,3-bis(3-aminophenoxy)benzene (APB).[1]
Experimental Protocol: Curing
The following is a representative curing protocol for 1,3-Bis(3,4-dicyanophenoxy)benzene using an aromatic diamine curing agent. The exact temperatures and durations can be adjusted to achieve desired material properties.
Materials:
-
1,3-Bis(3,4-dicyanophenoxy)benzene monomer
-
1,3-Bis(3-aminophenoxy)benzene (APB) curing agent (typically 1-10 wt%)[1]
Procedure:
-
Melt the 1,3-Bis(3,4-dicyanophenoxy)benzene monomer by heating it above its melting point (e.g., to 200-250°C).
-
Add the desired amount of the APB curing agent to the molten monomer and stir until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the molten resin into a preheated mold.
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Cure the resin in an oven using a multi-step temperature program. A typical curing cycle might involve:
-
Heating at 250°C for several hours.
-
Ramping the temperature up to 300°C and holding for an extended period.
-
A final post-curing step at a higher temperature (e.g., 350°C) to ensure complete cross-linking.
-
-
After the curing cycle is complete, allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Characterization of the Monomer and Polymer
Spectroscopic Data
Spectroscopic techniques are crucial for confirming the structure of the monomer and for monitoring the curing process.
| Technique | Key Observances |
| FTIR (Monomer) | Characteristic peaks for the nitrile group (C≡N) stretch are observed around 2230 cm⁻¹. Ether linkages (C-O-C) and aromatic C-H bonds are also present. |
| FTIR (Cured Polymer) | The intensity of the nitrile peak at ~2230 cm⁻¹ significantly decreases or disappears, indicating the consumption of the nitrile groups during cyclotrimerization. The formation of triazine rings and other cross-linked structures may lead to the appearance of new absorption bands.[1] |
| ¹H and ¹³C NMR (Monomer) | The NMR spectra will show signals corresponding to the aromatic protons and carbons in the resorcinol and phthalonitrile moieties, providing definitive structural confirmation. |
Thermomechanical Properties of the Cured Polymer
The cured phthalonitrile resin derived from 1,3-Bis(3,4-dicyanophenoxy)benzene exhibits outstanding thermal and mechanical properties.
| Property | Typical Value | Source(s) |
| Glass Transition Temperature (Tg) | > 400 °C | [7] |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 500 °C in an inert atmosphere | [7] |
| Storage Modulus at Elevated Temperatures | High modulus retention at temperatures up to 400°C | [7] |
| Water Absorption | Low | [1] |
| Flame Retardancy | Inherent | [1] |
Applications
The exceptional properties of the polymers derived from 1,3-Bis(3,4-dicyanophenoxy)benzene make them suitable for a wide range of demanding applications, including:
-
Aerospace and Defense: Components for high-speed aircraft, missiles, and satellites that require high-temperature resistance and structural integrity.[8]
-
Electronics: High-performance circuit boards, encapsulants for electronic components, and insulation materials.[8]
-
Adhesives and Coatings: High-temperature adhesives and protective coatings for harsh environments.[8]
-
Composites: As a matrix resin for advanced fiber-reinforced composites.[8]
Signaling and Polymerization Pathways
The polymerization of 1,3-Bis(3,4-dicyanophenoxy)benzene is not a biological signaling pathway but a chemical reaction pathway. The key transformation is the cyclotrimerization of the nitrile groups.
References
- 1. 1,3-Bis(3,4-dicyanophenoxy)benzene | 72452-47-2 | Benchchem [benchchem.com]
- 2. 1,3-Bis(3,4-dicyanophenoxy)benzene | C22H10N4O2 | CID 988678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(3,4-dicyanophenoxy)benzene Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1,3-Bis(3,4-dicyanophenoxy)benzene| CAS:#72452-47-2 -Letopharm Limited [letopharm.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
